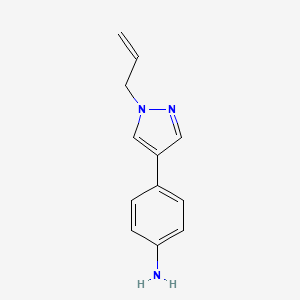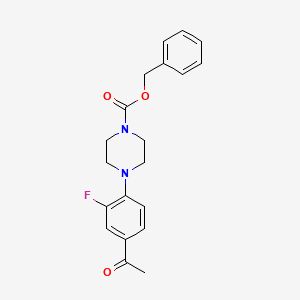![molecular formula C10H20ClN B13493141 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride](/img/structure/B13493141.png)
6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethylspiro[25]octan-1-amine hydrochloride is a chemical compound with the molecular formula C10H20ClN It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride typically involves the reaction of 6,6-dimethylspiro[2.5]octan-1-one with ammonia or an amine source under specific conditions. The reaction is often carried out in the presence of a reducing agent to facilitate the formation of the amine group. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Reaction Setup: Mixing the starting materials in a suitable solvent.
Reaction Control: Maintaining the reaction temperature and pressure to optimize the yield.
Purification: Using techniques such as crystallization or chromatography to purify the final product.
Formation of Hydrochloride Salt: Treating the purified amine with hydrochloric acid to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or other derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield oxides or nitroso compounds.
Reduction: Can produce secondary or tertiary amines.
Substitution: Results in the formation of various substituted amine derivatives.
Aplicaciones Científicas De Investigación
6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their function. The spiro structure may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Oxaspiro[2.5]octan-1-amine hydrochloride
- 6,6-Difluorospiro[2.5]octan-1-amine hydrochloride
Uniqueness
6,6-Dimethylspiro[2.5]octan-1-amine hydrochloride is unique due to its specific spiro structure and the presence of two methyl groups at the 6-position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C10H20ClN |
|---|---|
Peso molecular |
189.72 g/mol |
Nombre IUPAC |
6,6-dimethylspiro[2.5]octan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H19N.ClH/c1-9(2)3-5-10(6-4-9)7-8(10)11;/h8H,3-7,11H2,1-2H3;1H |
Clave InChI |
PBXRGSKBKCZYMK-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC2(CC1)CC2N)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



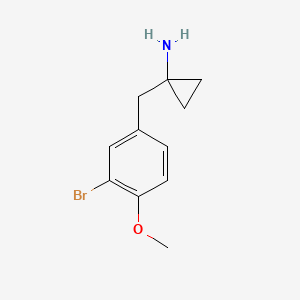
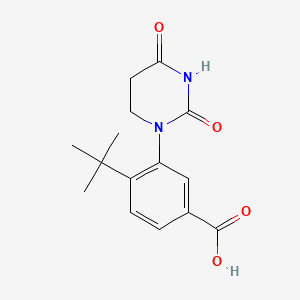

![benzyl (4aS,7aR)-4a-(hydroxymethyl)-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13493077.png)


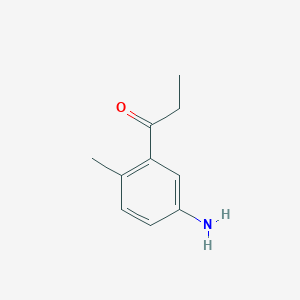

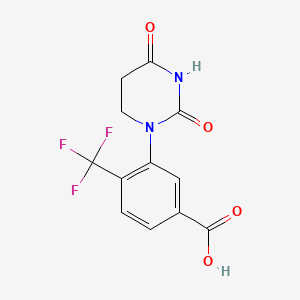
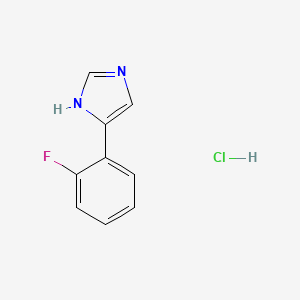
![{3-[(Pyrrolidin-1-yl)methyl]phenyl}boronic acid hydrochloride](/img/structure/B13493111.png)
